The Architectural Versatility of Bis-PEG3-phthalimide: A Technical Guide for Drug Development Professionals
The Architectural Versatility of Bis-PEG3-phthalimide: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the structure, properties, and applications of Bis-PEG3-phthalimide, a heterobifunctional linker of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and professionals engaged in the development of novel therapeutics, particularly in the realm of targeted protein degradation.
Core Concepts: Chemical Structure and Properties
Bis-PEG3-phthalimide is a molecule meticulously designed for bioconjugation applications. Its structure consists of three key components: two phthalimide (B116566) moieties and a central polyethylene (B3416737) glycol (PEG) linker of three units (PEG3). The phthalimide group is a well-established pharmacophore, recognized for its crucial role in the development of immunomodulatory drugs and, more recently, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG3 linker is a hydrophilic spacer that enhances aqueous solubility and provides a defined distance between the two terminal phthalimide groups.
The molecular formula for Bis-PEG3-phthalimide is C₂₀H₁₆N₂O₇, and it has a molecular weight of 396.35 g/mol .[1][2] The presence of the PEG linker imparts favorable physicochemical properties, such as improved solubility in aqueous and organic solvents, which is advantageous for bioconjugation reactions.
Physicochemical and Characterization Data
A summary of the key quantitative data for Bis-PEG3-phthalimide is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 159655-96-6 | [1][2] |
| Molecular Formula | C₂₀H₁₆N₂O₇ | [1][2] |
| Molecular Weight | 396.35 g/mol | [1][2] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCON3C(=O)C4=CC=CC=C4C3=O | [1] |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage | Store at -20°C, desiccated |
Applications in Targeted Protein Degradation
A primary application of Bis-PEG3-phthalimide and its derivatives is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The phthalimide moieties of Bis-PEG3-phthalimide can serve as ligands for the E3 ligase Cereblon (CRBN).[3][4] By functionalizing the other end of the molecule (or by modifying one of the phthalimide groups to attach a ligand for a POI), Bis-PEG3-phthalimide can be used as a building block for constructing PROTACs. The PEG3 linker in this context is critical for orienting the POI and the E3 ligase in a productive ternary complex to facilitate ubiquitination.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC derived from a Bis-PEG3-phthalimide scaffold.
Experimental Protocols
The following section provides detailed methodologies for the synthesis, characterization, and a key application of Bis-PEG3-phthalimide and its derivatives.
Synthesis of a Bis-PEG3-phthalimide Derivative
This protocol describes a general method for synthesizing a derivative of Bis-PEG3-phthalimide where one end is functionalized for conjugation to a target protein ligand.
Materials:
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Phthalic anhydride (B1165640)
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Amino-PEG3-amine
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N,N-Dimethylformamide (DMF)
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Triethylamine (B128534) (TEA)
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Glacial acetic acid
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Thin Layer Chromatography (TLC) plates
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Silica (B1680970) gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and amino-PEG3-amine (1.1 eq) in anhydrous DMF.
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Condensation: Add triethylamine (1.2 eq) to the reaction mixture and stir at room temperature for 1 hour.
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Imidization: Add glacial acetic acid (2.0 eq) and heat the reaction mixture to 120°C for 4 hours.
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Monitoring: Monitor the reaction progress by TLC.
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Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Collect the precipitate by filtration.
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Purification: Purify the crude product by silica gel column chromatography to obtain the desired Bis-PEG3-phthalimide derivative.
Characterization of Bis-PEG3-phthalimide
The structure and purity of synthesized Bis-PEG3-phthalimide are confirmed using spectroscopic techniques.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons of the phthalimide groups (typically in the range of 7.7-7.9 ppm) and the ethylene (B1197577) glycol protons of the PEG linker (around 3.6 ppm).
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¹³C NMR: The spectrum should reveal signals for the carbonyl carbons of the imide (around 168 ppm) and the aromatic and aliphatic carbons.
3.2.2 Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid). The mass spectrum will show the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Experimental Workflow: PROTAC-mediated Protein Degradation Assay
The following workflow describes a typical experiment to evaluate the efficacy of a Bis-PEG3-phthalimide-based PROTAC in degrading a target protein.
Protocol: Western Blot for Protein Degradation
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Cell Treatment: Plate cells expressing the target protein and treat them with varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for different time points to assess the kinetics of degradation.
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Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
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Protein Quantification: Determine the total protein concentration in each lysate.
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SDS-PAGE and Western Blot: Separate equal amounts of total protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
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Detection and Analysis: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Conclusion
Bis-PEG3-phthalimide is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, incorporating the E3 ligase-binding phthalimide moiety and a hydrophilic PEG linker, makes it an ideal scaffold for the construction of PROTACs and other bioconjugates. The methodologies and applications described in this guide provide a framework for the effective utilization of Bis-PEG3-phthalimide in the development of novel therapeutics based on targeted protein degradation.
